molecular formula C18H23N3O4 B5630203 1-methyl-2-oxo-8-(3-pyridin-3-ylpropanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid

1-methyl-2-oxo-8-(3-pyridin-3-ylpropanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5630203
M. Wt: 345.4 g/mol
InChI Key: BKYWBNYLTBRVFB-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemically significant molecules known for their structural complexity and relevance in pharmaceutical chemistry. These compounds, characterized by their spirocyclic framework, often exhibit a broad range of biological activities, which makes their synthesis and study of paramount importance in medicinal chemistry.

Synthesis Analysis

The synthesis of related spirocyclic piperidine-pyrrolidine compounds, including methods that could potentially apply to our compound, involves multiple steps, starting with nitrile lithiation/alkylation chemistry or 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization processes. These methods allow for the introduction of diverse functional groups, offering pathways to various derivatives (Smith et al., 2016).

Molecular Structure Analysis

The structural analysis of similar compounds reveals that spirocyclic frameworks can incorporate various substituents, influencing their physical and chemical properties significantly. Techniques such as NMR and X-ray crystallography are instrumental in elucidating the molecular structures, providing insights into the 3D conformation and spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Spirocyclic compounds are known for their reactivity towards a range of chemical transformations, including but not limited to, reductive amination, amidation, and decarboxylation. The choice of reaction conditions and reagents can lead to a plethora of structurally diverse molecules with potential pharmacological activities. For instance, decarboxylation studies of similar compounds offer insights into their stability and reactivity under various conditions (Bigley & May, 1969).

properties

IUPAC Name

1-methyl-2-oxo-8-(3-pyridin-3-ylpropanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-20-16(23)11-14(17(24)25)18(20)6-9-21(10-7-18)15(22)5-4-13-3-2-8-19-12-13/h2-3,8,12,14H,4-7,9-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYWBNYLTBRVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)C(=O)CCC3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-8-(3-pyridin-3-ylpropanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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